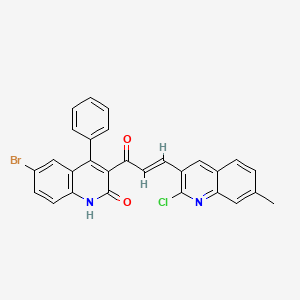
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid, commonly known as TBB or TBBt, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBB is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of molecules that play a key role in inflammation and pain.
Scientific Research Applications
Anticancer Potential
4-(3-(tert-Butylamino)imidazo[1,2-α]pyridine-2-yl)benzoic acid, a derivative of the target compound, shows significant anticancer potential against breast and kidney cancer cells. It induces apoptosis in breast cancer cells by upregulating PTEN, leading to the inhibition of the Wnt/TCF signaling cascade and arresting the S phase in these cells (Siddharth et al., 2013).
Magnetism Studies
The compound 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, related to the target chemical, shows interesting magnetic properties. Solid-state magnetic susceptibility studies indicate an antiferromagnetic downturn at lower temperatures, suggesting a phase change or the presence of multiple competing exchange interactions (Baskett & Lahti, 2005).
Chemical Synthesis
(S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid is another derivative utilized in organic synthesis. Its preparation involves ketones and diazo compounds, and it has applications in the synthesis of amino acids and metal-catalyzed reactions (Linder, Steurer, & Podlech, 2003).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to the target compound, are vital intermediates in the asymmetric synthesis of amines. They provide a range of highly enantioenriched amines and serve as new ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).
properties
IUPAC Name |
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-14(2,3)16-11-8-7-10(13(18)19)9-12(11)22(20,21)17-15(4,5)6/h7-9,16-17H,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUAPBFHEYGTCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)


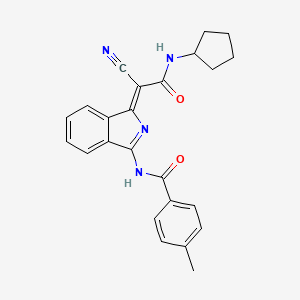



![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
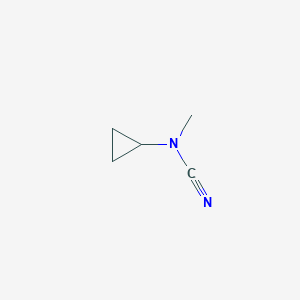
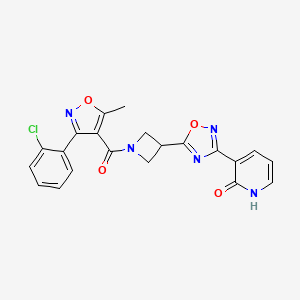
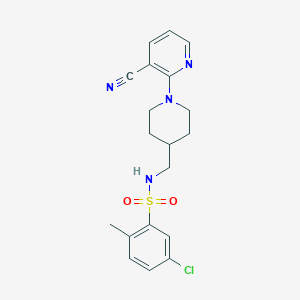

![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)
